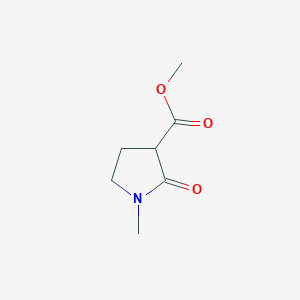

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

Description

Propriétés

IUPAC Name |

methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-4-3-5(6(8)9)7(10)11-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLKVGYPYLXMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physical and chemical properties, including its molecular structure, stability, and reactivity. This document also outlines a general synthetic pathway and discusses the potential applications of this compound in pharmaceutical research, supported by experimental data and methodologies.

Chemical and Physical Properties

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, with the molecular formula C₇H₁₁NO₃, is a derivative of pyrrolidine.[1] Its core structure consists of a five-membered lactam ring substituted with a methyl group on the nitrogen atom and a methyl carboxylate group at the 3-position.

Table 1: Physical and Chemical Properties of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate and Related Compounds

| Property | Value (Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate) | Value (Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride) |

| Molecular Formula | C₇H₁₁NO₃[1] | C₆H₁₀ClNO₃ |

| Molecular Weight | 157.17 g/mol [1] | 179.6 g/mol |

| IUPAC Name | methyl 1-methyl-2-oxopyrrolidine-3-carboxylate[1] | methyl 2-oxo-3-pyrrolidinecarboxylate hydrochloride |

| CAS Number | 114724-98-0[1] | 1242267-85-1 |

| Melting Point | Data not available | 120 - 122 °C |

| Boiling Point | Data not available | Data not available |

| Density | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| Physical Form | Not specified | Solid |

Synthesis and Purification

A plausible synthetic route involves the N-methylation of a suitable precursor, such as methyl 2-oxopyrrolidine-3-carboxylate. This can be achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

General Experimental Protocol for N-methylation:

-

Dissolution: Dissolve methyl 2-oxopyrrolidine-3-carboxylate in an appropriate aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).

-

Deprotonation: Add a strong base, such as sodium hydride, to deprotonate the nitrogen atom of the pyrrolidone ring, forming the corresponding anion.

-

Methylation: Introduce the methylating agent (e.g., methyl iodide) to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

-

Quenching and Extraction: After the reaction is complete, quench the mixture with a proton source (e.g., water or a saturated ammonium chloride solution). Extract the product into an organic solvent.

-

Purification: The crude product can be purified using column chromatography on silica gel to yield the pure Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis and purification of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.

Chemical Reactivity and Stability

The chemical reactivity of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is primarily influenced by the lactam and ester functional groups. The lactam ring is generally stable but can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening. The ester group is susceptible to hydrolysis to the corresponding carboxylic acid and can also undergo transesterification reactions.

Based on the properties of the related compound N-methyl-2-pyrrolidone, it is anticipated that Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a thermally stable compound. However, it may be sensitive to moisture and reactive with strong oxidizing agents.

Spectroscopic Data

Specific spectroscopic data for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is not widely published. However, based on its structure, the following characteristic signals would be expected:

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Expected Signals |

| ¹H NMR | Signals corresponding to the N-methyl group, the methyl ester group, and the protons on the pyrrolidine ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the lactam and ester groups, the N-methyl and O-methyl carbons, and the carbons of the pyrrolidine ring. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the lactam and ester functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (157.17 m/z). |

Applications in Drug Development

Derivatives of 2-oxopyrrolidine-3-carboxylic acid are being investigated for their potential biological activities. While specific data on Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is limited, related compounds have shown promise in various therapeutic areas. The pyrrolidone scaffold is a common feature in many pharmaceuticals, and modifications to this core structure can lead to compounds with a wide range of biological effects.

The following logical relationship diagram illustrates the potential pathway from this core compound to drug discovery.

Caption: A logical pathway illustrating the progression from a core chemical scaffold to a drug candidate.

Conclusion

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a chemical entity with potential for further exploration in the field of drug discovery. This guide has summarized the currently available information on its physical and chemical properties and has provided a general framework for its synthesis and potential applications. Further research is warranted to fully characterize this compound and to explore its biological activity in various therapeutic contexts.

References

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate structural analysis and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and chemical properties of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on established nomenclature, predicted properties, and general methodologies relevant to its characterization.

IUPAC Name and Structural Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl 1-methyl-2-oxopyrrolidine-3-carboxylate .[1]

The structure consists of a five-membered pyrrolidine ring with a methyl group attached to the nitrogen atom at position 1, a carbonyl group at position 2, and a methyl carboxylate group at position 3.

Molecular Formula: C₇H₁₁NO₃[1]

Molecular Weight: 157.17 g/mol [1]

SMILES: CN1CCC(C1=O)C(=O)OC[1]

InChI Key: NHLKVGYPYLXMBV-UHFFFAOYSA-N[1]

A logical diagram illustrating the relationship between the core pyrrolidone structure and its substituents is presented below.

Structural Data

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data for the bond lengths, bond angles, or dihedral angles of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. This information would typically be obtained through single-crystal X-ray diffraction analysis, which appears not to have been published for this specific compound.

For researchers requiring this data, it is recommended to either perform a crystal structure determination or utilize computational chemistry software to predict these parameters through methods such as Density Functional Theory (DFT).

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate are not explicitly available in the reviewed literature. However, general synthetic strategies for related N-substituted 2-oxopyrrolidine-3-carboxylates can be adapted. A plausible synthetic workflow is outlined below.

General Synthesis Outline

A potential synthetic route could involve the cyclization of a precursor derived from a suitable amino acid ester, followed by N-methylation. For instance, a Dieckmann condensation or a Michael addition followed by cyclization are common methods for constructing the pyrrolidone ring. The subsequent N-methylation can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to identify the number and types of protons and their connectivity. Expected signals would include a singlet for the N-methyl group, multiplets for the pyrrolidine ring protons, and a singlet for the ester methyl group.

-

¹³C NMR: Would be used to determine the number of unique carbon environments. Expected signals would correspond to the carbonyl carbons of the lactam and the ester, the carbons of the pyrrolidine ring, and the methyl carbons.

Mass Spectrometry (MS):

-

This technique would be employed to determine the molecular weight of the compound and to gain information about its fragmentation pattern, which can aid in structural confirmation. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would correspond to the calculated molecular weight.

Infrared (IR) Spectroscopy:

-

IR spectroscopy would be used to identify the presence of key functional groups. Characteristic absorption bands would be expected for the C=O stretching of the lactam and the ester groups.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate in any biological signaling pathways.

However, the parent compound, N-methyl-2-pyrrolidone (NMP), has been studied for its biological activities. Research has indicated that NMP can act as a bioactive anti-inflammatory compound.[2] It has been shown to increase the expression of the transcription factor Krüppel-like factor 2 (KLF2), which plays a role in reducing inflammation.[2] Furthermore, NMP has demonstrated antimicrobial activity against various pathogens.[3] It is plausible that derivatives such as Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate could exhibit similar or modified biological activities, but this would require dedicated experimental investigation.

The diagram below illustrates a potential, though unconfirmed, mechanism of action based on the known activity of the parent compound.

Conclusion

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a well-defined chemical entity with a clear IUPAC nomenclature. While its fundamental properties can be predicted, there is a notable absence of published experimental data regarding its detailed structural parameters, specific and reproducible synthetic and characterization protocols, and biological activity. The information provided in this guide serves as a foundational reference and highlights the need for further experimental investigation to fully elucidate the properties and potential applications of this compound. Researchers in drug development and related fields are encouraged to pursue these areas of study.

References

- 1. Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12646144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

CAS Number: 114724-98-0

Molecular Formula: C₇H₁₁NO₃

Molecular Weight: 157.17 g/mol

Abstract

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a heterocyclic compound belonging to the pyrrolidinone class. These structures are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. This technical guide provides a comprehensive overview of the available scientific information regarding Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, including its chemical properties, synthesis, and potential applications. Due to the limited publicly available research specifically on this compound, this guide also draws upon data from closely related structural analogs to provide a broader context for its potential characteristics and utility.

Chemical and Physical Properties

A summary of the key chemical and physical properties for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is presented in Table 1. These properties are derived from computational models and available chemical databases.[1]

| Property | Value | Source |

| IUPAC Name | methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | PubChem[1] |

| Molecular Formula | C₇H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 157.17 g/mol | PubChem[1] |

| CAS Number | 114724-98-0 | PubChem[1] |

| Canonical SMILES | CN1CCC(C1=O)C(=O)OC | PubChem[1] |

| InChI Key | NHLKVGYPYLXMBV-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | -0.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate are not extensively reported in peer-reviewed literature. However, general synthetic strategies for related pyrrolidine-3-carboxylic acid derivatives can provide insight into potential synthetic routes. One common approach involves the asymmetric Michael addition reaction.[2][3]

General Experimental Protocol for Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives (Analogous)

A plausible synthetic pathway for 5-substituted-pyrrolidine-3-carboxylic acids involves an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This is followed by a reduction step to yield the final pyrrolidine-3-carboxylic acid derivative.[2]

DOT Script for General Synthesis Workflow:

Caption: General workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.

Potential Applications in Research and Drug Development

While specific biological activities of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate are not well-documented, the pyrrolidinone core is a key structural motif in many biologically active compounds. Derivatives of 5-oxopyrrolidine have been investigated for a range of therapeutic applications.

Antimicrobial and Anticancer Activity of Related Compounds

Research into derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has demonstrated their potential as scaffolds for developing new antimicrobial and anticancer agents.[4][5] These studies involve the synthesis of a library of compounds and subsequent in vitro evaluation against various pathogens and cancer cell lines.

Building Block for Heterocyclic Compounds

Compounds like Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate serve as versatile building blocks in the synthesis of more complex heterocyclic compounds.[6] The functional groups present in the molecule allow for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.[6]

Spectroscopic Data (Analogous Compounds)

DOT Script for Logical Relationship of Spectroscopic Analysis:

Caption: Logical workflow for the structural elucidation of synthesized compounds.

Conclusion and Future Directions

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a chemical entity with potential for further exploration in the fields of synthetic chemistry and drug discovery. While direct research on this compound is limited, the established biological significance of the pyrrolidinone scaffold suggests that it could serve as a valuable intermediate for the synthesis of novel therapeutic agents. Future research should focus on developing efficient and scalable synthetic routes for this compound and investigating its biological activity profile through in vitro and in vivo studies. Such efforts would help to fully elucidate its potential and pave the way for its application in the development of new pharmaceuticals.

References

- 1. Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12646144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 2-methyl-5-oxopyrrolidine-3-carboxylate | Benchchem [benchchem.com]

Spectroscopic Profile of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from structurally similar molecules. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Chemical Structure and Overview

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate possesses a pyrrolidinone core, a common scaffold in medicinal chemistry. The accurate interpretation of its spectroscopic data is crucial for its synthesis, purification, and characterization.

Molecular Formula: C₇H₁₁NO₃[1]

Molecular Weight: 157.17 g/mol [1]

Below is a diagram illustrating the chemical structure of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, with key functional groups highlighted.

Caption: Chemical structure and functional groups.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | s | 3H | O-CH₃ (Ester) |

| ~3.50 | t | 1H | CH (Position 3) |

| ~3.30 | t | 2H | CH₂ (Position 5) |

| ~2.90 | s | 3H | N-CH₃ |

| ~2.30 | m | 2H | CH₂ (Position 4) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Ester) |

| ~170 | C=O (Lactam) |

| ~52 | O-CH₃ |

| ~48 | CH (Position 3) |

| ~45 | CH₂ (Position 5) |

| ~29 | N-CH₃ |

| ~25 | CH₂ (Position 4) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (lactam) |

| ~1200 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 157 | [M]⁺ (Molecular ion) |

| 126 | [M - OCH₃]⁺ |

| 98 | [M - COOCH₃]⁺ |

| 70 | [C₄H₈N]⁺ |

| 57 | [C₃H₅N]⁺ |

Experimental Protocols

The following are standard methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Caption: NMR experimental workflow.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat sample would be placed directly on the ATR crystal, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.

Caption: IR spectroscopy experimental workflow.

Mass Spectrometry (MS)

Mass spectral data would be acquired using an Electron Ionization (EI) mass spectrometer. The sample, dissolved in a suitable volatile solvent like methanol or dichloromethane, would be introduced into the ion source. The mass spectrum would be recorded over a mass-to-charge ratio (m/z) range of 50-500.

Caption: Mass spectrometry experimental workflow.

This guide provides a foundational set of predicted spectroscopic data and standard experimental protocols for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. Researchers can use this information to aid in the synthesis, identification, and purification of this compound. It is recommended to confirm these predictions with experimental data once it becomes available.

References

An In-depth Technical Guide to Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

This technical guide provides a comprehensive overview of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, a heterocyclic compound belonging to the pyrrolidone family. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its properties, synthesis, and potential applications based on the broader understanding of related compounds.

Introduction

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The pyrrolidine ring system is a common structural motif in many biologically important molecules and pharmaceuticals. While the specific discovery and a detailed historical account of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate are not extensively documented in publicly available literature, its structural features suggest its relevance as a potential intermediate in organic synthesis and as a scaffold for the development of novel therapeutic agents. Pyrrolidine derivatives have been investigated for their potential effects on the central nervous system, including anticonvulsant properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | PubChem[2] |

| Molecular Weight | 157.17 g/mol | PubChem[2] |

| IUPAC Name | methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | PubChem[2] |

| CAS Number | 114724-98-0 | PubChem[2] |

| Canonical SMILES | CN1CCC(C1=O)C(=O)OC | PubChem[2] |

| InChI | InChI=1S/C7H11NO3/c1-8-4-3-5(6(8)9)7(10)11-2/h5H,3-4H2,1-2H3 | PubChem[2] |

| InChIKey | NHLKVGYPYLXMBV-UHFFFAOYSA-N | PubChem[2] |

Synthesis and Experimental Protocols

A plausible synthetic pathway for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate would likely involve a two-step process:

-

Formation of the Pyrrolidone Ring: Reaction of methylamine with itaconic acid to form 1-methyl-5-oxopyrrolidine-3-carboxylic acid.

-

Esterification: Conversion of the resulting carboxylic acid to its methyl ester using methanol in the presence of an acid catalyst.

A representative experimental protocol for the synthesis of a related compound, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, involves reacting N-(4-aminophenyl)acetamide with itaconic acid in water at reflux.[3] The subsequent esterification can be achieved by treating the carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid.[3]

General Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.

Spectroscopic Data

Characterization of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate would rely on standard spectroscopic techniques. Although specific spectra for this compound are not provided in the search results, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Features:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the N-methyl group, the methyl ester group, and the protons on the pyrrolidine ring (CH₂ and CH groups). The chemical shifts and coupling patterns would be characteristic of the specific substitution pattern. For a similar compound, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, the protons of the COCH₂, CH, and NCH₂ groups appear in the ranges of 2.58–2.68, 3.26–3.42, and 3.76–3.93 ppm, respectively.[4] |

| ¹³C NMR | Resonances for the carbonyl carbons of the lactam and the ester, the carbons of the pyrrolidine ring, and the methyl carbons. In a related structure, the carbon peaks for COCH₂, CH, and NCH₂ were observed at 33.74, 36.22, and 50.98 ppm.[4] |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching vibrations of the lactam and the ester functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (157.0739 g/mol ).[2] |

Biological Activity and Potential Applications

While there is no specific information on the biological activity of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate itself, the broader class of 5-oxopyrrolidine derivatives has been shown to exhibit a range of biological activities, including antimicrobial and anticancer properties.[3][4][5] For instance, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antibacterial activity against various pathogens.[4][5]

Given its structure, Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate could serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.[1] It can be a lead compound for developing new medications, particularly those targeting neurological disorders.[1]

Logical Relationship of Compound Class to Potential Activity

Caption: The relationship between the general class of pyrrolidine derivatives and the potential applications of the target compound.

Conclusion

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a compound of interest within the family of pyrrolidine derivatives. Although its specific history is not well-documented, its synthesis can be reasonably proposed based on established chemical transformations for related structures. The physicochemical data available provides a solid foundation for its use in a laboratory setting. The known biological activities of similar compounds suggest that this molecule could be a valuable scaffold for the development of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is warranted to fully explore its potential in medicinal chemistry and drug discovery.

References

- 1. Buy Methyl 2-oxo-3-propylpyrrolidine-3-carboxylate [smolecule.com]

- 2. Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12646144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | MDPI [mdpi.com]

- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a heterocyclic compound belonging to the pyrrolidinone class. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the key literature and patents related to Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, focusing on its synthesis, and potential applications based on structurally similar compounds. While specific detailed literature on this exact molecule is sparse, this guide compiles relevant information from analogous compounds to provide a thorough technical resource.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 157.17 g/mol | PubChem[1] |

| CAS Number | 57448-73-4 | PubChem[1] |

| IUPAC Name | methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | PubChem[1] |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | - |

Synthesis

Representative Experimental Protocol: N-methylation of Methyl 2-oxopyrrolidine-3-carboxylate

Disclaimer: The following is a representative protocol based on analogous chemical transformations and should be optimized for specific laboratory conditions.

Reaction:

Caption: N-methylation of Methyl 2-oxopyrrolidine-3-carboxylate.

Materials:

-

Methyl 2-oxopyrrolidine-3-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Methyl 2-oxopyrrolidine-3-carboxylate (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise via the dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.

Expected Characterization Data

The following table summarizes the expected spectroscopic data for the final product, based on its chemical structure and data from similar compounds.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~3.7 (s, 3H, OCH₃), ~3.4 (t, 2H, NCH₂), ~2.9 (s, 3H, NCH₃), ~2.5 (m, 1H, CH), ~2.2 (m, 2H, CH₂) |

| ¹³C NMR | δ (ppm): ~172 (C=O, ester), ~170 (C=O, lactam), ~52 (OCH₃), ~50 (NCH₂), ~45 (CH), ~30 (NCH₃), ~25 (CH₂) |

| Mass Spec (ESI+) | m/z: [M+H]⁺ = 158.08, [M+Na]⁺ = 180.06 |

Potential Applications and Biological Activity

While there is no specific literature on the biological activity of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, the 5-oxopyrrolidine-3-carboxylic acid scaffold is present in numerous compounds with diverse pharmacological properties. Research on derivatives of this core structure has revealed potential applications in several therapeutic areas.

-

Antimicrobial Activity: Several studies have reported the synthesis of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives that exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.[2][3]

-

Anticancer Activity: Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which also contains a heterocyclic core, have been synthesized and evaluated for their anticancer effects against cell lines such as MCF-7.[4][5]

The core structure of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Key Patents

A search of the patent literature reveals several patents that describe the synthesis and use of related 2-oxo-1-pyrrolidine derivatives. These patents often focus on the development of new therapeutic agents.

| Patent Number | Title | Relevance |

| US6911461B2 | 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses | Describes the synthesis and use of various 4-substituted 2-oxo-pyrrolidine butanamides for treating neurological disorders.[6] |

| EP3015456A1 | Preparation method for pyrrolidine-2-carboxylic acid derivatives | Details methods for preparing various pyrrolidine-2-carboxylic acid derivatives, including alkylation steps.[7] |

| WO2019016745A1 | Alternate processes for the preparation of pyrrolidine derivatives | Discloses processes for preparing pyrrolidine-3-carboxylic acid derivatives, which are key intermediates for pharmaceuticals.[8] |

Experimental Workflows and Diagrams

General Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.

Caption: General workflow for the synthesis of the target compound.

Conclusion

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate serves as a potentially valuable building block in medicinal chemistry. While direct literature on its synthesis and applications is limited, this guide provides a comprehensive overview based on analogous compounds and general synthetic methodologies. The provided representative experimental protocol and expected characterization data offer a solid starting point for researchers interested in synthesizing and exploring the potential of this and related molecules in drug discovery and development. Further research into the biological activities of this specific compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12646144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US6911461B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]

- 7. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 8. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]

Unraveling the Complexity of C7H11NO3: A Technical Guide for Researchers

An In-depth Exploration of Key Isomers, Their Metabolic Significance, and Analytical Methodologies

The molecular formula C7H11NO3 represents a diverse landscape of chemical structures, each with unique properties and biological relevance. This technical guide provides a comprehensive overview of prominent isomers, with a particular focus on Tiglylglycine and 3-Methylcrotonylglycine, two critical biomarkers in metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visualizations of key biological pathways.

Core Compounds of Interest: Tiglylglycine and 3-Methylcrotonylglycine

Among the numerous compounds sharing the molecular formula C7H11NO3, Tiglylglycine and 3-Methylcrotonylglycine have garnered significant scientific attention due to their roles as diagnostic markers for specific inborn errors of metabolism. These N-acylglycines accumulate in biological fluids when enzymatic defects disrupt the normal catabolism of the branched-chain amino acids isoleucine and leucine, respectively.

Comparative Physicochemical and Spectroscopic Data

A summary of the key quantitative data for Tiglylglycine and 3-Methylcrotonylglycine is presented below, facilitating a direct comparison of their fundamental properties.

| Property | Tiglylglycine | 3-Methylcrotonylglycine |

| IUPAC Name | 2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid | 2-(3-methylbut-2-enoylamino)acetic acid |

| Synonyms | N-Tigloylglycine, Tiglyl Glycine | beta-Methylcrotonylglycine |

| CAS Number | 35842-45-6 | 33008-07-0 |

| Molecular Weight | 157.17 g/mol | 157.17 g/mol [1] |

| Appearance | Solid | Solid |

| ¹H NMR (CDCl₃, 500 MHz) | Not readily available | δ (ppm): 5.65 (s, 1H), 4.13 (d, J=4.9 Hz, 2H), 2.19 (s, 3H), 1.90 (s, 3H) |

| ¹³C NMR | Not readily available | Not readily available |

| Key MS/MS Fragments (Positive Ion Mode) | m/z: 83.05, 55.05 | m/z: 83.05, 55.05[1] |

| Key MS/MS Fragments (Negative Ion Mode) | m/z: 156.07, 112.08, 74.02 | m/z: 74.02[1] |

Signaling and Metabolic Pathways

The biological significance of Tiglylglycine and 3-Methylcrotonylglycine is intrinsically linked to the metabolic pathways of the essential amino acids isoleucine and leucine.

Isoleucine Catabolism and the Formation of Tiglylglycine

Tiglylglycine is an intermediate in the catabolism of isoleucine.[2][3][4] Elevated levels of Tiglylglycine in urine can be indicative of mitochondrial dysfunction or inherited metabolic disorders such as beta-ketothiolase deficiency.[2][3] In these conditions, the accumulation of tiglyl-CoA, a direct precursor, leads to its conjugation with glycine to form Tiglylglycine.[5][6][7]

Leucine Catabolism and the Formation of 3-Methylcrotonylglycine

3-Methylcrotonylglycine is a key diagnostic marker for the inborn error of metabolism known as 3-Methylcrotonyl-CoA carboxylase (MCC) deficiency. This enzyme is crucial for the breakdown of the essential amino acid leucine. A defect in MCC leads to the accumulation of 3-methylcrotonyl-CoA, which is then conjugated with glycine to form 3-Methylcrotonylglycine.

References

- 1. 3-Methylcrotonylglycine | C7H11NO3 | CID 169485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tiglylglycine (TG) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]

- 3. Tiglylglycine (TG) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. caymanchem.com [caymanchem.com]

- 5. Tiglylglycine (TG) Test | Take Control Of Your Health With Superpower [superpower.com]

- 6. Showing Compound Tiglylglycine (FDB022337) - FooDB [foodb.ca]

- 7. Human Metabolome Database: Showing metabocard for Tiglylglycine (HMDB0000959) [hmdb.ca]

An In-depth Technical Guide to Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its commercial availability, relevant experimental protocols, and visual representations of key processes to facilitate its application in a laboratory setting.

Commercial Availability

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate (CAS No. 114724-98-0) is available from various commercial suppliers. The following table summarizes the offerings from a selection of vendors, providing a comparative overview of available purities, quantities, and pricing.[1][2] Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to visit the suppliers' websites for the most current information.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |

| Cenmed | Not Specified | Not Specified | Not Specified | $37.85 - $100.12 |

| 1stSci | 59857-86-2 (Isomer) | Not Specified | Not Specified | Not Specified |

Note: The landscape of chemical suppliers is dynamic. Researchers are encouraged to consult chemical marketplace platforms for a broader range of options.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is provided below.[2]

| Property | Value |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | methyl 1-methyl-2-oxopyrrolidine-3-carboxylate |

| CAS Number | 114724-98-0 |

| Synonyms | 1-Methyl-3-methoxycarbonyl-2-pyrrolidone, Methyl1-Methyl-2-oxopyrrolidine-3-carboxylate |

Experimental Protocols

General Synthesis Approach

The synthesis of substituted pyrrolidinone-carboxylates often involves cyclization reactions. A plausible synthetic pathway for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate could involve the Michael addition of a methylamine equivalent to a suitable acrylate precursor, followed by intramolecular cyclization.

A general workflow for the synthesis and purification of a related pyrrolidine derivative is depicted in the following diagram:

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for the target compound are not publicly available, the expected 1H and 13C NMR chemical shifts can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: Protons on the pyrrolidine ring are expected to appear in the range of 2.0-4.0 ppm. The N-methyl protons would likely be a singlet around 2.8-3.0 ppm, and the ester methyl protons would be a singlet around 3.7 ppm.

-

¹³C NMR: The carbonyl carbon of the lactam would be the most downfield signal, typically above 170 ppm. The ester carbonyl carbon would also be in a similar region. The carbons of the pyrrolidine ring would appear in the range of 20-60 ppm. The N-methyl and O-methyl carbons would have characteristic shifts around 30-35 ppm and 50-55 ppm, respectively.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity analysis. A typical starting point for method development would be:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

Safety Information

A comprehensive Safety Data Sheet (SDS) should be consulted before handling Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. The compound is expected to be an irritant to the eyes, skin, and respiratory system.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Drug Development

Pyrrolidinone-based structures are common scaffolds in medicinal chemistry due to their favorable physicochemical properties and their ability to mimic peptide bonds. Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups—the lactam, the ester, and the N-methyl group—offer multiple points for chemical modification, allowing for the exploration of a diverse chemical space in the pursuit of novel drug candidates. The pyrrolidinone core is found in a variety of biologically active compounds, including nootropics and anticonvulsants.

References

Technical Guide: Safety, Handling, and Toxicity of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

Disclaimer: Limited direct toxicological data is available for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. The information presented in this guide is substantially based on data for the structurally related and well-studied compound, N-methyl-2-pyrrolidone (NMP). This information should be used as a preliminary guide for safety and handling, and a comprehensive, substance-specific risk assessment should be conducted before use.

Introduction

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a chemical intermediate with potential applications in pharmaceutical synthesis and other research areas. Understanding its safety profile, proper handling procedures, and potential toxicity is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the available safety information and toxicological data for the closely related compound N-methyl-2-pyrrolidone (NMP), which serves as a surrogate for assessing the potential hazards of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate should be handled with care. For the structurally similar compound, 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester, the following GHS hazard classifications have been reported[1]:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

N-methyl-2-pyrrolidone (NMP) is also classified as a reproductive toxicant.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when handling Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[2]

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber, nitrile rubber). Inspect gloves before use.[2]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]

-

Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

General Hygiene Measures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

First Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]

Toxicological Data (Based on N-methyl-2-pyrrolidone - NMP)

The following tables summarize the toxicological data for NMP. This data is provided as a reference due to the lack of specific data for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.

Acute Toxicity of NMP

| Route of Exposure | Species | Value | Reference |

| Oral | Rat | LD50: 3914 - 4150 mg/kg | [3] |

| Dermal | Rabbit | LD50: 8000 mg/kg | [4] |

| Inhalation | Rat | LC50: >5.1 mg/L (4h) | [3] |

Repeated Dose Toxicity of NMP

| Study Type | Species | Route | NOAEL | LOAEL | Effects Observed | Reference |

| 28-Day Study | Rat | Oral (dietary) | 429 mg/kg/day (males), 1548 mg/kg/day (females) | 1234 mg/kg/day (males), 2268 mg/kg/day (females) | Decreased body weight gain, testicular degeneration, thymic atrophy. | [4] |

| 90-Day Study | Rat | Inhalation | 0.5 mg/L | 1 mg/L | Nasal irritation, testicular germinal epithelial cell loss (at 3 mg/L). | [3] |

| 2-Year Study | Rat | Oral (dietary) | 207 mg/kg/day | 678 mg/kg/day | Progressive nephropathy in males. | [3][5] |

Irritation and Sensitization of NMP

| Test | Species | Result | Reference |

| Skin Irritation | Rabbit | Practically non-irritating to slightly irritating | [3][4] |

| Eye Irritation | Rabbit | Moderately irritating | [3][4] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [4] |

Reproductive and Developmental Toxicity of NMP

| Study Type | Species | Route | NOAEL | LOAEL | Effects Observed | Reference |

| Developmental | Rat | Oral | 125 mg/kg/day | 250 mg/kg/day | Decreased fetal body weight. | [6] |

| Developmental | Rat | Dermal | 237 mg/kg/day | 750 mg/kg/day | Increased pre-implantation losses, decreased fetal weights, delayed ossification. | [4] |

| Developmental | Rat | Inhalation | 100 mg/m³ (maternal), 360 mg/m³ (developmental) | - | Increased pre-implantation loss at 680 mg/m³. | [4] |

Experimental Protocols

The following are generalized experimental protocols based on OECD guidelines for assessing the toxicity of a chemical like Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is designed to determine the acute oral toxicity of a substance without determining a precise LD50 value.[7]

-

Animal Selection: Healthy, young adult rodents (usually female rats) are used.[7]

-

Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.[8]

-

Dose Administration: The test substance is administered in a single dose by gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on available information.[7]

-

Sighting Study: A preliminary sighting study is conducted with single animals dosed sequentially to determine the appropriate starting dose for the main study.[7]

-

Main Study: Groups of animals are dosed at the selected starting dose. The outcome (toxic signs or no toxicity) determines the next dose level for another group.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[9][10]

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.[9]

-

Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.[11]

-

Exposure and Post-Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a further period (e.g., 42 hours).[11]

-

Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan salt, which is then extracted and quantified spectrophotometrically.[10][11]

-

Classification: The substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[11]

Metabolism and Toxicokinetics (Based on NMP)

NMP is rapidly absorbed and metabolized in the body. The primary metabolic pathway involves hydroxylation and subsequent oxidation.[4][12][13] Understanding this pathway is important for assessing potential toxicity and for biological monitoring.

Metabolic Pathway of N-methyl-2-pyrrolidone (NMP)

References

- 1. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. epa.gov [epa.gov]

- 4. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 5. Chronic toxicity and oncogenicity of N-methylpyrrolidone (NMP) in rats and mice by dietary administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. umwelt-online.de [umwelt-online.de]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. x-cellr8.com [x-cellr8.com]

- 12. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]

- 13. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate belongs to the pyrrolidinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules. The pyrrolidinone core is a versatile pharmacophore, and its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This technical guide explores the potential biological activities of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate by examining the structure-activity relationships of closely related analogs.

Potential Biological Activities Based on Structural Analogs

The biological activities of derivatives of 5-oxopyrrolidine-3-carboxylic acid suggest that Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate may exhibit similar properties. The primary areas of potential activity identified from structurally related compounds are antimicrobial and anticancer effects.

Potential Antimicrobial Activity

Several studies have reported the synthesis and evaluation of 5-oxopyrrolidine-3-carboxylic acid derivatives as potent antimicrobial agents, particularly against Gram-positive bacteria. The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential bacterial enzymes.

Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives Against Various Bacterial Strains

| Compound/Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivative 21 (with 5-nitrothiophene substituent) | Multidrug-resistant Staphylococcus aureus | 2 - 4 | [1][2] |

| Linezolid/tedizolid-resistant Staphylococcus aureus | 2 - 4 | [1][2] | |

| Vancomycin-intermediate resistant Staphylococcus aureus | 4 | [1] | |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative 14 (hydrazone with a thien-2-yl fragment) | Methicillin-resistant S. aureus TCH 1516 | 16 | [3] |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative 24b (5-Fluorobenzimidazole with a 3,5-dichloro-2-hydroxyphenyl substituent) | Methicillin-resistant S. aureus TCH 1516 | 8 | [3] |

Potential Anticancer Activity

Derivatives of 5-oxopyrrolidine have also been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for the anticancer activity of these compounds is still under investigation but is thought to involve the induction of apoptosis or inhibition of cell proliferation.

Table 2: Anticancer Activity of 5-Oxopyrrolidine Derivatives Against A549 Human Lung Adenocarcinoma Cells

| Compound/Derivative | Concentration (µM) | Cell Viability (%) | Reference |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives 18-22 | 100 | Most potent activity observed | [1][4] |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a ) | 100 | 63.4 | [3] |

| Benzimidazole derivative 22b (5-methyl analogue with 3,5-dichloro-2-hydroxyphenyl substituent) | 100 | 24.5 | [3] |

| Benzimidazole derivative 21a | 100 | 67.4 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of related 5-oxopyrrolidine-3-carboxylic acid derivatives and a key biological assay are provided below to guide future experimental work.

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives[5]

This protocol describes a general method for the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives, which can be adapted for the synthesis of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.

Step 1: Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1)

-

A mixture of itaconic acid (0.75 mol) dissolved in water (200 mL) and 2-amino-4-chlorophenol (0.5 mol) is heated at reflux for 24 hours.

-

The reaction mixture is cooled to room temperature and diluted with aqueous 10% NaOH solution (300 mL).

-

The solution is heated to reflux and then cooled to 20 °C.

-

The solution is filtered, and the filtrate is acidified with HCl to a pH of 2.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

Step 2: Synthesis of Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (8)

-

To 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1) (0.05 mol) completely dissolved in methanol (100 mL), concentrated H₂SO₄ (3 mL) is added.

-

The reaction mixture is heated at reflux for 18 hours.

-

After cooling the reaction mixture, an aqueous 5% Na₂CO₃ solution is added until the pH reaches 7-8.

-

The precipitate is filtered off, washed with water, and recrystallized from methanol to yield the final product.

InhA Enzymatic Inhibition Assay[6][7][8][9][10]

This protocol outlines a method to assess the inhibitory activity of a compound against the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in mycolic acid biosynthesis.

-

Preparation of Reagents:

-

Purified recombinant InhA enzyme.

-

NADH (Nicotinamide adenine dinucleotide, reduced form).

-

2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate.

-

Test compound dissolved in DMSO.

-

Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

-

-

Assay Procedure:

-

In a 96-well UV-transparent microplate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent in all wells (e.g., 1%). Include control wells with buffer and DMSO only.

-

Add NADH to each well to a final concentration of 250 µM.

-

Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.

-

Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Visualizations

The following diagrams illustrate the synthesis workflow and a key biological assay protocol.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate from 1-methylpyrrolidin-2-one. The described method is a base-mediated carboxylation utilizing dimethyl carbonate as a C1 synthon. This alpha-carboxylation of a lactam is a valuable transformation in organic synthesis, providing a key intermediate for the elaboration of more complex molecular scaffolds relevant to medicinal chemistry and drug development. The protocol includes a comprehensive list of materials, a step-by-step experimental procedure, and methods for purification and characterization of the final product.

Introduction

1-methyl-2-pyrrolidone (NMP) is a widely used aprotic solvent in various industrial and laboratory settings. Its derivatization is of significant interest in the synthesis of novel chemical entities. The introduction of a carboxyl group at the C3 position of the pyrrolidone ring opens up numerous possibilities for further functionalization, making the resulting β-keto ester, Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate, a versatile building block. This compound can serve as a precursor for the synthesis of various heterocyclic compounds and substituted pyrrolidines, which are prevalent motifs in many biologically active molecules.

The synthesis outlined here is based on the principle of deprotonation of the α-carbon to the lactam carbonyl, followed by acylation with dimethyl carbonate. This type of reaction is analogous to the acylation of ketones and esters and provides an efficient route to the desired product.

Chemical Reaction

Experimental Protocols

Materials and Equipment:

-

Reagents:

-

1-methylpyrrolidin-2-one (NMP), anhydrous (≥99.5%)

-

Dimethyl carbonate (DMC), anhydrous (≥99%)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Distillation apparatus (optional, for methanol removal)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR spectrometer

-

Infrared (IR) spectrometer

-

Mass spectrometer

-

Procedure:

-

Reaction Setup:

-

A dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel is assembled.

-

The entire apparatus is flame-dried or oven-dried and allowed to cool to room temperature under a stream of inert gas (N₂ or Ar).

-

-

Reaction:

-

Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is carefully weighed and transferred to the reaction flask under an inert atmosphere.

-

Anhydrous toluene or THF is added to the flask to create a slurry.

-

The flask is cooled in an ice bath.

-

1-methylpyrrolidin-2-one (1.0 equivalent), dissolved in anhydrous toluene or THF, is added dropwise to the NaH slurry via the dropping funnel over 30 minutes. Vigorous hydrogen gas evolution will be observed.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete deprotonation.

-

Dimethyl carbonate (1.5 equivalents), dissolved in anhydrous toluene or THF, is then added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is then heated to reflux (the temperature will depend on the solvent used, typically 65-110 °C) and maintained for 4-6 hours. The progress of the reaction should be monitored by TLC.

-

Optional: To drive the reaction to completion, methanol formed during the reaction can be removed by distillation.

-

-

Work-up:

-

After the reaction is complete (as indicated by TLC), the flask is cooled to 0 °C in an ice bath.

-

The reaction is cautiously quenched by the slow, dropwise addition of 1M HCl to neutralize the excess base and decompose any remaining sodium hydride.

-

The mixture is transferred to a separatory funnel.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

The fractions containing the desired product are combined and the solvent is evaporated to yield Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate as an oil or low-melting solid.

-

The structure and purity of the product should be confirmed by NMR (¹H and ¹³C), IR, and mass spectrometry.

-

Data Presentation

Table 1: Reactant Quantities and Reaction Parameters

| Parameter | Value |

| 1-methylpyrrolidin-2-one (mol) | 0.1 |

| Sodium Hydride (60% disp.) (mol) | 0.12 |

| Dimethyl Carbonate (mol) | 0.15 |

| Solvent (Toluene) Volume (mL) | 200 |

| Reaction Temperature (°C) | 110 (Reflux) |

| Reaction Time (h) | 6 |

| Product Yield (g) | 12.5 |

| Yield (%) | 80 |

Table 2: Characterization Data for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~3.6 (s, 3H, OCH₃), ~3.4 (t, 1H, CH), ~3.3 (t, 2H, NCH₂), ~2.9 (s, 3H, NCH₃), ~2.2-2.4 (m, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~171 (C=O, ester), ~169 (C=O, lactam), ~52 (OCH₃), ~48 (NCH₂), ~45 (CH), ~29 (NCH₃), ~22 (CH₂) |

| IR (neat, cm⁻¹) | ~1740 (C=O, ester), ~1680 (C=O, lactam) |

| Mass Spec (EI) m/z | 157 [M]⁺ |

Note: The spectral data presented are typical expected values and may vary slightly.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.

Safety Precautions

-

Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle with extreme care in a fume hood under an inert atmosphere.

-

Anhydrous solvents are flammable. Keep away from ignition sources.

-

The reaction should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Quenching of the reaction should be done slowly and carefully, especially at the beginning, to control the rate of gas evolution.

Application Notes and Protocols for Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is a versatile chemical intermediate with significant potential in pharmaceutical synthesis, particularly in the development of nootropic agents and other biologically active heterocyclic compounds. Its pyrrolidone core is a key structural motif found in a variety of natural and synthetic molecules with diverse pharmacological activities.

This intermediate serves as a valuable building block for the synthesis of derivatives of piracetam, a well-known nootropic drug used to enhance cognitive function. The presence of both an ester and a lactam functionality allows for a range of chemical modifications, including amidation, hydrolysis, reduction, and alkylation, making it a flexible scaffold for creating libraries of novel compounds for drug discovery.

Key applications include:

-

Synthesis of Piracetam Analogs: The ester group can be readily converted to an amide to produce piracetam and its derivatives. These compounds are of interest for their potential to treat cognitive impairments and neurological disorders.

-

Precursor for Novel Heterocyclic Compounds: The pyrrolidone ring can be further functionalized to create more complex heterocyclic systems. For instance, it can serve as a starting material for the synthesis of various fused-ring structures with potential therapeutic applications, including antibacterial and anticancer agents.

-

Building Block for Peptidomimetics: The cyclic structure of the pyrrolidone ring can be incorporated into peptidomimetic designs to create more rigid and metabolically stable analogues of bioactive peptides.

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the central role of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate in synthetic chemistry.

Caption: Synthetic utility of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate.

Experimental Protocols

The following are representative protocols for the synthesis and derivatization of compounds related to Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. These protocols are based on established methodologies for similar compounds and can be adapted for specific research needs.

Protocol 1: Synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxamide (A Piracetam Analog)

This protocol describes the amidation of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate to its corresponding primary amide, a direct analog of piracetam.

Workflow Diagram:

Caption: Workflow for the synthesis of 1-Methyl-2-oxopyrrolidine-3-carboxamide.

Materials:

-

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

-

Saturated solution of ammonia in methanol

-

Reaction vessel (pressure tube or sealed flask)

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, isopropanol)

-

Standard laboratory glassware and filtration equipment

Procedure:

-

In a suitable pressure-rated reaction vessel, dissolve Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate in a saturated solution of ammonia in methanol.

-

Seal the vessel securely.

-

Heat the reaction mixture to 50-70°C with stirring.[1]

-

Monitor the progress of the reaction by TLC until the starting material is consumed (typically 3-18 hours).[1]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Recrystallize the resulting crude product from a suitable solvent (e.g., ethanol) to afford the purified 1-Methyl-2-oxopyrrolidine-3-carboxamide.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data (Analogous Reaction):

The synthesis of piracetam from a similar intermediate, α-pyrrolidone methyl acetate, provides an indication of expected yields.

| Intermediate | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| α-pyrrolidone methyl acetate | Piracetam | Ammonia/Methanol | 50-70 | 3-18 | 82.4 | >99.9 |

Data adapted from a patent for a similar synthesis.[1]

Protocol 2: Hydrolysis to 1-Methyl-2-oxopyrrolidine-3-carboxylic acid

This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid, which can be a precursor for other derivatives or used in biological assays.

Materials:

-

Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate

-

Aqueous solution of a base (e.g., sodium hydroxide, lithium hydroxide) or acid (e.g., hydrochloric acid)

-

Suitable solvent (e.g., methanol, water)

-

Stirring apparatus

-

pH meter or pH paper

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure (Base-catalyzed):

-

Dissolve Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Quantitative Data (Analogous Reaction):

Yields for hydrolysis reactions are typically high. The following data is for a related compound.

| Starting Material | Product | Conditions | Yield (%) |

| Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 10% HCl, reflux, 12h | 74 |

Data adapted from the synthesis of a similar pyrrolidone derivative.[2]

References

Application Notes and Protocols: Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate as a versatile building block in the synthesis of complex pharmaceutical molecules. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3][4][5] This document outlines a representative synthetic application, complete with a detailed experimental protocol, quantitative data, and visualizations to illustrate its potential in drug discovery and development.

While direct synthesis of a currently marketed drug from Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate is not prominently documented in publicly available literature, its structural motifs are present in various investigational compounds. The following sections detail a hypothetical synthesis of a novel antibacterial agent, demonstrating the practical application of this valuable chemical intermediate.

Application: Synthesis of a Novel Pyrrolidinone-Based Antibacterial Agent